![molecular formula C18H16N4O2 B099816 Formanilide, N-methyl-4'-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)amino]- CAS No. 19362-42-6](/img/structure/B99816.png)
Formanilide, N-methyl-4'-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formanilide, N-methyl-4'-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)amino]-' is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Formanilide is not well understood. However, it is believed that Formanilide may act by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival.
Effets Biochimiques Et Physiologiques
Formanilide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that Formanilide can induce apoptosis (programmed cell death) in cancer cells. Additionally, Formanilide has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
Formanilide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits interesting photophysical properties that make it useful in materials science. However, Formanilide also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous environments. Additionally, its mechanism of action is not well understood, which can make it difficult to design experiments that target specific pathways.
Orientations Futures
There are several future directions for research on Formanilide. One area of research could be to investigate its potential as an anticancer agent. More studies are needed to elucidate its mechanism of action and to determine its efficacy in vivo. Additionally, Formanilide could be further explored for its potential applications in materials science, such as in the synthesis of metal complexes with interesting photophysical properties.
Méthodes De Synthèse
Formanilide can be synthesized by the reaction of N-methyl-4'-aminobenzophenone and acetylacetone in the presence of a catalyst. The reaction yields a yellow crystalline product that can be purified through recrystallization.
Applications De Recherche Scientifique
Formanilide has been extensively studied for its potential applications in various fields, including materials science, organic chemistry, and medicinal chemistry. In materials science, Formanilide has been used as a ligand in the synthesis of metal complexes that exhibit interesting photophysical properties. In organic chemistry, Formanilide has been used as a reagent in the synthesis of various compounds, including pyrazolines, pyrazoles, and pyridines. In medicinal chemistry, Formanilide has been investigated for its potential as an anticancer agent.
Propriétés
Numéro CAS |
19362-42-6 |
|---|---|
Nom du produit |
Formanilide, N-methyl-4'-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)amino]- |
Formule moléculaire |
C18H16N4O2 |
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
N-methyl-N-[4-[(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)amino]phenyl]formamide |
InChI |
InChI=1S/C18H16N4O2/c1-13-17(18(24)22(20-13)16-6-4-3-5-7-16)19-14-8-10-15(11-9-14)21(2)12-23/h3-12H,1-2H3 |
Clé InChI |
UGQAPHUZNIXBAI-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1=NC2=CC=C(C=C2)N(C)C=O)C3=CC=CC=C3 |
SMILES canonique |
CC1=NN(C(=O)C1=NC2=CC=C(C=C2)N(C)C=O)C3=CC=CC=C3 |
Synonymes |
N-Methyl-4'-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)amino]formanilide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



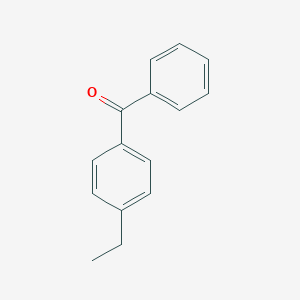
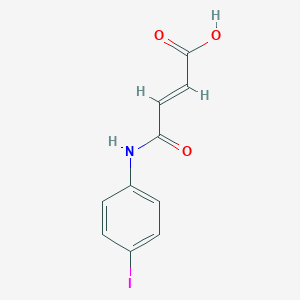
![Diethyl [(3-methylphenyl)methylidene]propanedioate](/img/structure/B99740.png)

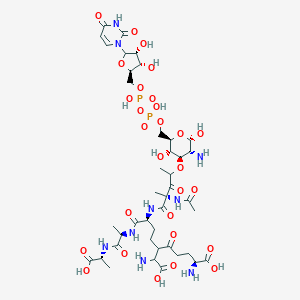
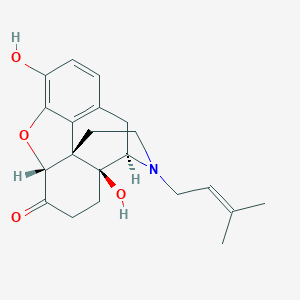
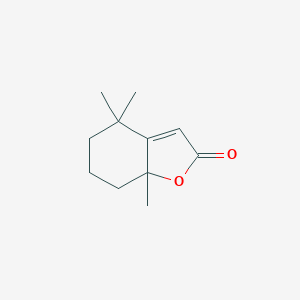
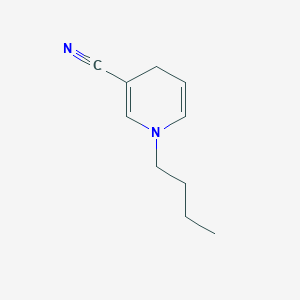

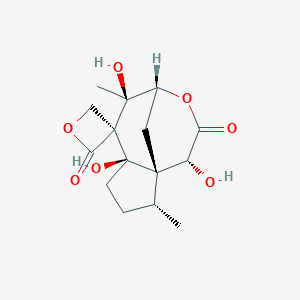
![2-{[Methyl(phenyl)amino]carbonyl}benzoic acid](/img/structure/B99758.png)


![(5S,9R,10S,13S)-10,13-Dimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B99763.png)